(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride

概要

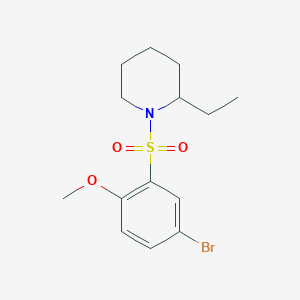

説明

“®-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride” is a compound that contains an indole moiety . Indole is an aromatic heterocyclic compound which exhibits a distinct reactivity . Indole is composed of a benzo-pyrrole in which the benzene and pyrrole rings are fused together through the 2- and 3-positions of the pyrrole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 4-(1H-indol-3-yl)butanoic acid was sequentially transformed into ethyl 4-(1H-indol-3-yl)butanoate, 4-(1H-indol-3-yl)butanohydrazide, and 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol as a nucleophile .Molecular Structure Analysis

The molecular structure of similar compounds, such as ®-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid, has been reported . The molecular weight of this compound is 318.37 .Chemical Reactions Analysis

Indole derivatives are known to be ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as Indole-3-butyric acid, have been reported . It has a density of 1.3±0.1 g/cm3, a boiling point of 426.6±20.0 °C at 760 mmHg, and a flash point of 211.8±21.8 °C .科学的研究の応用

Biomass-Derived Levulinic Acid for Drug Synthesis

Levulinic acid, derived from biomass, showcases versatile applications in drug synthesis due to its carbonyl and carboxyl groups. It significantly reduces drug synthesis costs, simplifies processes, and has untapped medicinal potential. Its derivatives, through various chemical modifications, play roles in cancer treatment, medical materials, and other fields, demonstrating the flexibility and diversity in utilizing biomass-derived chemicals for pharmaceutical advancements (Zhang et al., 2021).

Ninhydrin Reaction in Analytical Sciences

The ninhydrin reaction, essential for analyzing amino acids, peptides, and proteins, spans across numerous scientific disciplines. Its ability to form a unique chromophore with primary amines makes it invaluable in analytical chemistry, biochemistry, and fields like food science and forensics. This reaction highlights the intersection of chemistry with a broad range of scientific inquiries, underscoring the foundational role of chemical reactions in understanding complex biological and environmental samples (Friedman, 2004).

Organic Acids in Stimulation and Protection

Organic acids, less corrosive alternatives to hydrochloric acid, find applications in removing formation damage and dissolution processes in various environments. Their usage illustrates the chemical industry's shift towards more sustainable and less harmful substances for operational and environmental safety. The exploration of organic acids in oil and gas operations, as well as their roles in corrosion inhibition, showcases the continuous search for better performing and environmentally friendly chemicals in industrial processes (Alhamad et al., 2020).

Hydrophilic Interaction Chromatography (HILIC)

HILIC offers an alternative for separating polar, weakly acidic or basic samples, expanding the chromatographic techniques used in pharmaceutical analysis, proteomics, and other fields. The versatility of HILIC in handling different compounds emphasizes the importance of methodological diversity in analytical chemistry, enabling the detailed analysis of complex mixtures and contributing to the development of new drugs and understanding of biological processes (Jandera, 2011).

Chlorogenic Acid in Pharmacology

Chlorogenic acid (CGA) demonstrates various pharmacological effects, including antioxidant, antibacterial, and hepatoprotective activities. Its role in managing diseases related to the metabolic syndrome exemplifies the potential of natural compounds in preventing and treating chronic illnesses. The exploration of CGA's therapeutic roles illustrates the intersection of nutrition, pharmacology, and chronic disease management, highlighting the potential of dietary polyphenols in health promotion (Naveed et al., 2018).

作用機序

While the specific mechanism of action for “®-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride” is not available, it’s worth noting that indole-3-butyric acid, a related compound, is a plant hormone in the auxin family . It is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and the basic auxin natively occurring and functioning in plants .

Safety and Hazards

将来の方向性

The future directions for the research and application of indole derivatives are promising. They are of wide interest because of their diverse biological and clinical applications . They can be found in many natural products like indole alkaloids, fungal, and marine organisms . Therefore, further exploration and exploitation of these compounds could lead to valuable therapeutic agents in drug designing programs .

特性

IUPAC Name |

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11;/h1-4,7,9,14H,5-6,13H2,(H,15,16);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALSUNLRNHITKL-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3268186.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B3268219.png)

![(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3268231.png)

![(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile](/img/structure/B3268255.png)